molecular formula C10H8O3 B3089725 3-Ethynyl-4-methoxybenzoic acid CAS No. 1197358-11-4

3-Ethynyl-4-methoxybenzoic acid

Cat. No.: B3089725
CAS No.: 1197358-11-4
M. Wt: 176.17 g/mol
InChI Key: PJBFUJNDONMGIX-UHFFFAOYSA-N
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Description

3-Ethynyl-4-methoxybenzoic acid is an organic compound with the molecular formula C10H8O3 It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by an ethynyl group, and the hydrogen atom at the fourth position is replaced by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-4-methoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxybenzoic acid.

    Bromination: The 4-methoxybenzoic acid undergoes bromination to introduce a bromine atom at the third position, forming 3-bromo-4-methoxybenzoic acid.

    Sonogashira Coupling: The brominated compound is then subjected to a Sonogashira coupling reaction with acetylene in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl group, yielding this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the ethynyl group can be converted to a carboxyl group.

    Reduction: The compound can also undergo reduction reactions, where the ethynyl group can be reduced to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: 3-Carboxy-4-methoxybenzoic acid.

    Reduction: 3-Ethyl-4-methoxybenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Ethynyl-4-methoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-ethynyl-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

    3-Ethynylbenzoic Acid: Lacks the methoxy group, which may result in different reactivity and biological activity.

    4-Methoxybenzoic Acid:

    3-Ethynyl-4-methylbenzoic Acid: Similar structure but with a methyl group instead of a methoxy group, leading to differences in polarity and reactivity.

Uniqueness: 3-Ethynyl-4-methoxybenzoic acid is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-ethynyl-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h1,4-6H,2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBFUJNDONMGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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